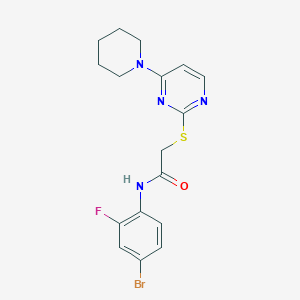

N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrFN4OS/c18-12-4-5-14(13(19)10-12)21-16(24)11-25-17-20-7-6-15(22-17)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPVNGIDBNKAXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with piperidine derivatives and thioacetate groups. The chemical structure can be represented as follows:

This structure features a piperidine ring, which is known for its diverse biological activities, making it a crucial component in many pharmaceutical agents.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Enterococcus faecalis | 8.33 |

| Escherichia coli | 23.15 |

| Pseudomonas aeruginosa | 137.43 |

| Salmonella typhi | 77.38 |

The compound exhibited varying levels of effectiveness, with lower MIC values indicating higher potency against specific strains, particularly Bacillus subtilis and Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been tested for anticancer activity. Studies have shown that it can inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). The Sulforhodamine B (SRB) assay indicated that certain derivatives of this compound demonstrated significant cytotoxicity against cancer cells.

Table 2: Anticancer Activity

| Compound Derivative | IC50 (µM) |

|---|---|

| D6 | 5.0 |

| D7 | 3.5 |

These findings suggest that the compound may serve as a lead in the development of new anticancer therapies, particularly for breast cancer .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of DNA Replication : It may inhibit DNA replication in cancer cells, leading to apoptosis.

- Targeting Specific Receptors : Molecular docking studies suggest that this compound binds effectively to specific receptors involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A study demonstrated that this compound could restore sensitivity to resistant strains of Staphylococcus aureus when used in combination with traditional antibiotics.

- Breast Cancer Treatment Trials : Early-phase trials indicated that patients treated with formulations containing this compound showed improved outcomes compared to standard therapies.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that N-(4-bromo-2-fluorophenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide may exhibit several promising biological activities, including:

1. Anticancer Properties

- Similar compounds have shown effectiveness against various cancer cell lines.

- The thioacetamide moiety is often associated with enhanced cytotoxicity against tumor cells.

2. Antimicrobial Activity

- Heterocyclic thio compounds are frequently investigated for their antimicrobial potential.

- Interaction studies may reveal mechanisms that inhibit microbial growth.

3. Neurological Applications

- The piperidine component suggests potential effects on neurological pathways, possibly leading to applications in treating neurodegenerative diseases.

Research Findings

Several studies have explored the biological activities of structurally similar compounds, providing insights into potential applications for this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-chlorophenyl)-2-thioacetamide | Contains bromine and chlorine substituents | Antimicrobial activity |

| N-(5-fluoropyrimidin-2-yl)-thioacetamide | Pyrimidine ring without piperidine | Anticancer properties |

| N-(4-methylphenyl)-2-thioacetamide | Methyl instead of bromine | Lower activity against cancer |

The structural complexity of this compound may lead to unique interactions within biological systems, making it a candidate for further research in drug discovery.

Comparison with Similar Compounds

2-((4-(Piperidin-1-yl)pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide (CAS 1251686-29-9)

- Molecular Formula : C₁₈H₁₉F₃N₄OS

- Key Differences : Replaces the 4-bromo-2-fluorophenyl group with a 3-(trifluoromethyl)phenyl moiety.

N-(2-chloro-4-fluorophenyl)-2-((3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 1040649-35-1)

- Molecular Formula : C₂₂H₁₇ClFN₃O₂S₂

- Key Differences: Features a thienopyrimidinone core instead of pyrimidine and a chloro-fluorophenyl group.

Halogen-Substituted Analogues

Compound 154 ()

- Structure : 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide.

- Activity: IC₅₀ = 3.8 ± 0.02 μM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells.

- Comparison : The 4-chlorophenyl and pyrimidinyl groups mirror the halogenated aryl and heterocyclic motifs in the target compound, highlighting the importance of halogenated substituents in cytotoxic activity.

N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide (CAS 329779-23-9)

- Structure : Piperazine-linked acetamide with bromo and methylphenyl groups.

- Key Differences : Replaces the pyrimidinylthio group with a piperazine ring, reducing planarity but introducing additional hydrogen-bonding sites.

Thioacetamide Derivatives with Varied Cores

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.